![molecular formula C18H15FN2O2S B12275184 methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate is a complex organic compound that features a benzoate ester linked to an imidazole ring, which is further substituted with a 4-fluorophenylmethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia.
Introduction of the 4-Fluorophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the imidazole ring with a 4-fluorophenylmethyl thiol.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound can be used to study the interactions of imidazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in redox reactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and tinidazole, which also contain the imidazole ring, are used as antimicrobial agents.
Fluorophenyl Compounds: Fluoxetine and fluticasone, which contain the fluorophenyl group, are used in the treatment of depression and asthma, respectively.
Uniqueness
Methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group linked to the imidazole ring and the fluorophenyl group enhances its potential as a versatile scaffold for drug development.
Properties
Molecular Formula |
C18H15FN2O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 3-[2-[(4-fluorophenyl)methylsulfanyl]imidazol-1-yl]benzoate |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-17(22)14-3-2-4-16(11-14)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-11H,12H2,1H3 |
InChI Key |
OITLSPCTCORRMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



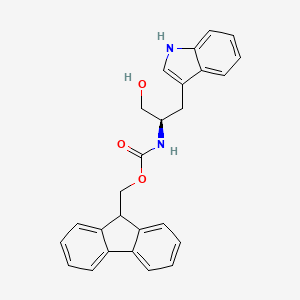
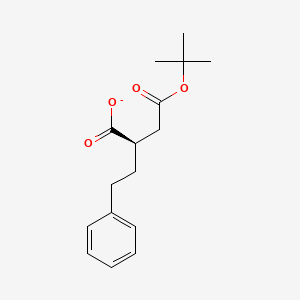
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275129.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)
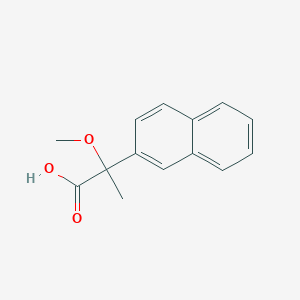
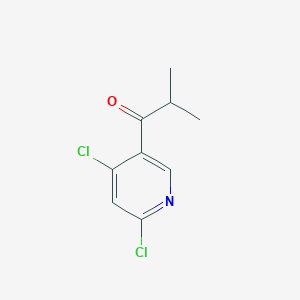
![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)


![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)
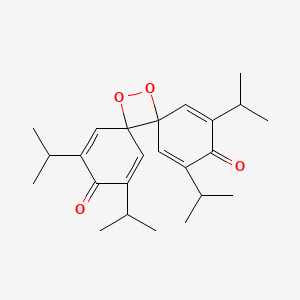
![3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B12275178.png)
